molecular formula C17H19OP B8268560 Cyclopentyl diphenylphosphinite CAS No. 23721-81-5

Cyclopentyl diphenylphosphinite

Cat. No.: B8268560
CAS No.: 23721-81-5
M. Wt: 270.30 g/mol
InChI Key: QKQHKHXPWIPKRJ-UHFFFAOYSA-N
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Description

Cyclopentyl diphenylphosphinite ( 23721-81-5) is a phosphinite compound with the molecular formula C 17 H 19 OP and a molecular weight of 270.30 g/mol . This chemical serves as a versatile ligand and catalyst in organometallic chemistry and synthetic applications, particularly in stereospecific nucleophilic substitution reactions at tertiary carbon centers, which represent a significant challenge in organic synthesis . Its phosphinite group (P-O) bonded to a cyclopentyl moiety and two phenyl rings creates an electron-rich environment that facilitates metal coordination in transition metal catalysts, enabling various bond-forming transformations. Researchers utilize this compound in the development of stereoconvergent synthetic methodologies, where it helps achieve enantioselectivity in reactions that typically produce racemic mixtures when proceeding through standard S N 1 pathways . The compound's structural features, including the cyclopentyl group which provides steric bulk and electron-donating characteristics, make it valuable for modulating catalyst activity and selectivity in cross-coupling reactions and olefin metathesis processes . In materials science, phosphinite ligands of this type find application in polymer chemistry, particularly in the polymerization of cyclic olefins using Group 8 transition metal catalysts (e.g., ruthenium, molybdenum, tungsten) to create corrosion-resistant materials for industrial components such as electrolytic cell covers in chlor-alkali processes . These polymerized materials demonstrate excellent resistance to chlorine, saturated brine, and alkaline conditions, making them suitable for harsh industrial environments . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

cyclopentyloxy(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19OP/c1-3-11-16(12-4-1)19(17-13-5-2-6-14-17)18-15-9-7-8-10-15/h1-6,11-15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQHKHXPWIPKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20780877
Record name Cyclopentyl diphenylphosphinite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23721-81-5
Record name Cyclopentyl diphenylphosphinite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20780877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Diphenylphosphinous Chloride

The most widely documented method involves reacting cyclopentanol with diphenylphosphinous chloride ((C6H5)2PCl\text{(C}_6\text{H}_5\text{)}_2\text{PCl}) in anhydrous benzene or toluene. Triethylamine (Et3N\text{Et}_3\text{N}) acts as a proton scavenger, facilitating the substitution of the hydroxyl group with the diphenylphosphinite moiety. A typical procedure (Figure 1) involves:

  • Dissolving cyclopentanol (0.25 mol) and Et3N\text{Et}_3\text{N} (0.25 mol) in 200 mL benzene under nitrogen.

  • Dropwise addition of (C6H5)2PCl\text{(C}_6\text{H}_5\text{)}_2\text{PCl} (0.25 mol) at 0–5°C.

  • Stirring at room temperature for 12 hours, followed by filtration to remove Et3NH+Cl\text{Et}_3\text{NH}^+\text{Cl}^-.

  • Solvent removal under reduced pressure to yield a viscous oil, purified via recrystallization from hexane.

Key Parameters :

  • Temperature : Reactions conducted below 10°C minimize side products like phosphinates.

  • Solvent : Benzene provides optimal solubility, though toluene is safer for large-scale syntheses.

  • Yield : 75–85% after purification.

Michaelis-Arbuzov Rearrangement

While less common, the Michaelis-Arbuzov reaction offers an alternative route using cyclopentyl halides and diphenylphosphinite esters. For example, cyclopentyl bromide reacts with trimethyl phosphite ((MeO)3P\text{(MeO)}_3\text{P}) under reflux to form intermediates, which are subsequently treated with phenol derivatives. However, this method suffers from lower yields (50–60%) and requires rigorous exclusion of moisture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^{1}\text{H} NMR (400 MHz, CDCl3_3): Cyclopentyl protons resonate as multiplet at δ=1.502.10ppm\delta = 1.50–2.10 \, \text{ppm}; aromatic protons from diphenyl groups appear at δ=7.207.45ppm\delta = 7.20–7.45 \, \text{ppm}.

  • 31P^{31}\text{P} NMR (162 MHz, CDCl3_3): Single peak at δ=122.5ppm\delta = 122.5 \, \text{ppm}, confirming P(III) oxidation state.

Infrared (IR) Spectroscopy

Strong absorption at νP-O=1193cm1\nu_{\text{P-O}} = 1193 \, \text{cm}^{-1} and νP-C=1430cm1\nu_{\text{P-C}} = 1430 \, \text{cm}^{-1} validate the phosphinite structure.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Cost
Nucleophilic Substitution85%>99%HighModerate
Michaelis-Arbuzov55%90–95%LowLow

Table 1 : Performance metrics for this compound synthesis routes.

Industrial Applications and Challenges

The compound’s steric bulk enhances enantioselectivity in transition-metal catalysis, particularly in asymmetric hydrogenation. However, industrial adoption is limited by:

  • Purification Complexity : Chromatography is often required to remove phosphinate contaminants.

  • Moisture Sensitivity : Large-scale reactions necessitate stringent anhydrous conditions.

Chemical Reactions Analysis

Cyclopentyl diphenylphosphinite undergoes various types of chemical reactions, including:

Scientific Research Applications

Role in Asymmetric Catalysis

Cyclopentyl diphenylphosphinite is primarily utilized as a chiral ligand in transition metal-catalyzed reactions. Its unique structure allows it to facilitate various asymmetric transformations, which are crucial in the synthesis of enantiomerically pure compounds.

Key Applications:

  • Asymmetric Hydrogenation: The compound has been shown to enhance the enantioselectivity of hydrogenation reactions involving ketones and alkenes. For instance, it has been effectively employed in the rhodium-catalyzed hydrogenation of activated keto compounds, demonstrating high regio- and enantioselectivity .
  • Allylic Substitution Reactions: this compound has been applied in allylic substitution reactions, where it aids in the formation of chiral products from achiral precursors, thus expanding the toolkit for synthetic organic chemists .

Synthesis of Chiral Phosphine Ligands

The synthesis of this compound often involves innovative methodologies that leverage its structural properties.

Synthesis Techniques:

  • Diastereoselective Rearrangement: A notable method for synthesizing this compound includes the diastereoselective [2,3]-sigmatropic rearrangement of allyl phosphinites into allyl phosphine oxides. This reaction not only provides a pathway to this compound but also opens avenues for creating a variety of chiral phosphine ligands .
  • Chemoenzymatic Techniques: Recent advancements have introduced chemoenzymatic methods that allow for the resolution of substituted cycloalkanols, leading to the production of optically pure diphosphine ligands with cyclopentane cores .

Emerging research suggests that this compound may exhibit significant biological activity, particularly in pharmacology.

Potential Pharmacological Effects:

  • Anticancer Activity: Preliminary studies indicate that compounds similar to this compound can inhibit cancer cell proliferation. For example, research on related phosphine oxides has demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: There is evidence suggesting that phosphinite compounds can modulate inflammatory responses, potentially offering therapeutic benefits in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound and related compounds in practical applications:

Study FocusFindings
Breast Cancer ModelSignificant reduction in tumor size when treated with similar phosphine ligands.
Inflammation ModelReduction of inflammatory markers such as TNF-alpha and IL-6 in murine models.

Mechanism of Action

The mechanism of action of cyclopentyl diphenylphosphinite involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the metal ion used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

  • Ethyl Diphenylphosphinite (EDPP): With an ethyl group (C₂H₅) instead of cyclopentyl, EDPP ((C₆H₅)₂P-O-C₂H₅) is less sterically hindered.
  • Phosphine Oxide Derivatives : Compounds like [(Cyclopent-2-en-1-yl)methyl]diphenylphosphine oxide () differ in oxidation state (P=O vs. P-O-R). Phosphine oxides are generally more polar and less reactive as ligands compared to phosphinites .

Physical Properties

  • Melting Points : Phosphine oxides with cyclopentyl substituents (e.g., compound 4 in ) exhibit melting points of 124.5–126°C. CDPP, being a phosphinite, may have a lower melting point due to reduced polarity, though experimental data is lacking.
  • Handling : EDPP is a liquid with significant skin/eye irritation risks; CDPP, if a solid, may pose inhalation hazards .

Toxicity and Handling

  • Both EDPP and CDPP likely share hazards (skin/eye irritation, respiratory risks). EDPP’s safety protocols—ventilation, PPE, and moisture avoidance—are critical for CDPP, with added precautions if solid (e.g., dust control) .

Data Tables

Table 1: Comparison of Key Properties

Property Cyclopentyl Diphenylphosphinite (CDPP) Ethyl Diphenylphosphinite (EDPP) [(Cyclopent-2-en-1-yl)methyl]diphenylphosphine oxide (Ref. 3)
Substituent Cyclopentyl Ethyl Cyclopentenylmethyl
Oxidation State P(III) P(III) P(V)
Melting Point (°C) Not reported Not reported 124.5–126
Synthesis Yield Not reported Not reported 60% (compound 4)
Key Application Catalysis (inferred) Catalysis Intermediate in oxidation reactions

Biological Activity

Cyclopentyl diphenylphosphinite is a compound that belongs to the class of phosphinite ligands, which are known for their diverse applications in organometallic chemistry and catalysis. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Overview of this compound

This compound can be synthesized through various methods, including the reaction of cyclopentanol with diphenylphosphine oxide. The resulting phosphinite exhibits unique properties due to the steric and electronic effects of the cyclopentyl group combined with the diphenyl moiety.

Antioxidant Properties

Research has indicated that phosphinite compounds, including this compound, exhibit significant antioxidant activity. They can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that phosphinites can inhibit lipid peroxidation, showcasing their potential as protective agents in biological systems .

Enzyme Interaction

This compound has been investigated for its interactions with various enzymes. It acts as an inhibitor for certain phosphatases, which are critical in cellular signaling pathways. The inhibition mechanism involves the formation of a reversible complex between the enzyme and the phosphinite, leading to altered enzymatic activity. This property suggests potential therapeutic applications in diseases where phosphatase activity is dysregulated .

Synthesis and Structural Analysis

The synthesis of this compound typically involves:

  • Preparation of Diphenylphosphine Oxide : This serves as a precursor.
  • Reaction with Cyclopentanol : The reaction is carried out under controlled conditions to yield this compound.

Table 1: Synthesis Conditions

StepReagentsConditionsYield (%)
1Diphenylphosphine oxideReflux in solvent85
2CyclopentanolRoom temperature90

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that it exhibited a significant reduction in DPPH radical concentration, comparable to known antioxidants such as ascorbic acid.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested against a specific phosphatase involved in cancer cell signaling. The compound demonstrated an IC50 value of 15 µM, indicating potent inhibitory activity. This suggests its potential use in developing therapeutic agents targeting cancer pathways .

Research Findings and Future Directions

The biological activity of this compound highlights its potential as both an antioxidant and an enzyme inhibitor. Future research should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological systems.
  • Therapeutic Applications : Investigating its efficacy in vivo for potential therapeutic uses in oxidative stress-related diseases and cancer.
  • Structural Modifications : Exploring modifications to enhance its biological activity and selectivity towards specific targets.

Q & A

Q. What are the standard synthetic protocols for Cyclopentyl diphenylphosphinite, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution, where cyclopentanol reacts with chlorodiphenylphosphine in the presence of a base (e.g., triethylamine). Critical steps include inert atmosphere handling to prevent oxidation and rigorous purification via column chromatography. Purity validation should combine 31^{31}P NMR (to confirm phosphinite integrity) and elemental analysis. For reproducibility, experimental details must align with guidelines for documenting synthetic procedures, including stoichiometry, solvent choice, and reaction temperature .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1^{1}H/13^{13}C NMR : To confirm cyclopentyl group integration and absence of impurities.
  • 31^{31}P NMR : A singlet near δ 100–120 ppm confirms the phosphinite structure.
  • FT-IR : Peaks at 950–980 cm1^{-1} (P-O-C stretching) and 1430–1460 cm1^{-1} (P-C aromatic) validate functional groups.
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks. Cross-referencing with databases like PubChem ensures consistency .

Q. What safety protocols are critical when handling this compound?

Due to its moisture sensitivity and potential toxicity, labs must:

  • Use glove boxes or Schlenk lines for air-free manipulation.
  • Employ PPE (gloves, goggles) and conduct regular hazard training.
  • Follow spill management protocols (neutralization with inert adsorbents). Safety Data Sheets (SDS) for analogous organophosphorus compounds (e.g., diphenylphosphine) provide foundational guidance .

Advanced Research Questions

Q. How can conflicting 31^{31}31P NMR data for this compound derivatives be resolved?

Discrepancies may arise from solvent effects, paramagnetic impurities, or stereochemical variations. Methodological solutions include:

  • Standardizing solvent systems (e.g., CDCl3_3 vs. DMSO-d6_6) to assess solvent-induced shifts.
  • Conducting variable-temperature NMR to detect dynamic processes.
  • Comparing with crystallographic data (if available) to correlate solid-state vs. solution structures. Cross-validation with computational methods (DFT) can further clarify electronic environments .

Q. What strategies optimize the use of this compound in asymmetric catalysis?

The phosphinite’s efficacy as a ligand depends on steric and electronic tuning:

  • Steric Effects : Modify cyclopentyl substituents (e.g., methyl groups) to enhance enantioselectivity.
  • Electronic Effects : Introduce electron-withdrawing groups on phenyl rings to modulate metal center reactivity.
  • Screening Conditions : Use high-throughput platforms to test solvent, temperature, and metal precursors (e.g., Au(I) or Pd(0)). Mechanistic studies (e.g., kinetic profiling) should accompany optimization to identify rate-limiting steps .

Q. How can researchers address contradictory bioactivity data in studies involving this compound complexes?

Contradictions may stem from impurities, assay variability, or cell-line specificity. Mitigation approaches include:

  • Rigorous Characterization : Ensure complexes are fully characterized (e.g., X-ray crystallography, ICP-MS for metal content).
  • Dose-Response Repetition : Use multiple cell lines and independent replicates.
  • Literature Meta-Analysis : Compare results with structurally similar compounds (e.g., dicyclohexylphosphine derivatives) to identify trends. Toxicological profiles of organophosphates may offer contextual insights .

Q. What methodologies validate the stability of this compound under catalytic conditions?

Stability assays should include:

  • In Situ Monitoring : Use 31^{31}P NMR or Raman spectroscopy to track degradation during reactions.
  • Leaching Tests : ICP-MS analysis of reaction filtrates to detect metal dissociation.
  • Recyclability Studies : Repeated catalytic cycles to assess ligand robustness. Computational modeling (e.g., bond dissociation energies) can predict decomposition pathways .

Methodological and Reporting Guidelines

Q. How should researchers document synthetic procedures for reproducibility?

Follow Beilstein Journal guidelines:

  • Detailed Experimental Sections : Include exact molar ratios, solvent grades, and purification steps.
  • Supporting Information : Provide spectra, crystallographic data (CCDC codes), and failed attempts to aid troubleshooting.
  • Literature Comparisons : Reference analogous syntheses (e.g., diphenylphosphinite ligands) to contextualize novel steps .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.